molecular formula C12H7BrF2N2O B8015942 N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide

N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide

Cat. No.: B8015942
M. Wt: 313.10 g/mol
InChI Key: SDESUTYYPJOSCN-UHFFFAOYSA-N
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Description

N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromopyridine moiety attached to a difluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide typically involves the reaction of 6-bromopyridine-3-carboxylic acid with 2,6-difluoroaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired amide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and binding affinity compared to similar compounds. The combination of these substituents can provide a balance of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-bromopyridin-3-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2N2O/c13-10-5-4-7(6-16-10)17-12(18)11-8(14)2-1-3-9(11)15/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDESUTYYPJOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a (0° C.) cooled and stirred solution of 2-bromo-5-aminopyridine (2.0 g, 11.56 mmol, 1.0 eq) in DCM (25 mL) was added sequentially 2,6-difluorobenzoyl chloride (1.44 mL, 11.56 mmol, 1.0 eq) and pyridine (1.19 mL, 13.87 mmol, 1.2 eq). The resulting mixture was allowed to warm to room temperature and then stirred at the same temperature for 30 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
1.19 mL
Type
reactant
Reaction Step Two

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